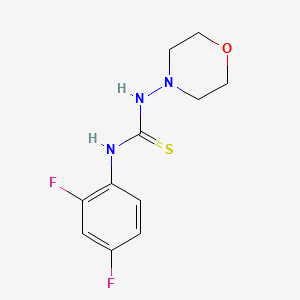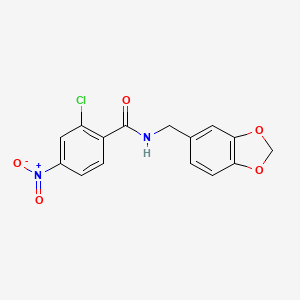![molecular formula C18H18N2O3S B5821402 N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH belongs to the class of acrylamide derivatives and has been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of enzymes such as topoisomerases and proteases. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its broad spectrum of biological activities. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to possess anticancer, antiviral, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide research. One area of interest is the development of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide analogs with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in combination therapy with other anticancer drugs. Furthermore, the potential use of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in the treatment of viral infections and bacterial infections warrants further investigation. Overall, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Synthesemethoden
The synthesis of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and then with 3-phenylacryloyl chloride. The resulting product is then purified using column chromatography to obtain N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide in its pure form. The yield of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide synthesis is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and herpes simplex virus-1. In addition, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
(E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-10-16(23-2)15(12-14)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQDHCYXWGUJT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)



![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)

